molecular formula C20H19Cl3N6 B10916327 4-chloro-1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole

4-chloro-1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole

Cat. No.: B10916327
M. Wt: 449.8 g/mol
InChI Key: CIVCTTPNHSYNSR-UHFFFAOYSA-N
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Description

4-chloro-1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is notable for its complex structure, which includes multiple pyrazole rings and chlorinated phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is unique due to its specific substitution pattern and the presence of multiple pyrazole rings. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H19Cl3N6

Molecular Weight

449.8 g/mol

IUPAC Name

4-chloro-1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C20H19Cl3N6/c1-11-14(9-27(3)24-11)19-18(23)20(15-10-28(4)25-12(15)2)29(26-19)8-13-5-6-16(21)17(22)7-13/h5-7,9-10H,8H2,1-4H3

InChI Key

CIVCTTPNHSYNSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=C(C(=NN2CC3=CC(=C(C=C3)Cl)Cl)C4=CN(N=C4C)C)Cl)C

Origin of Product

United States

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